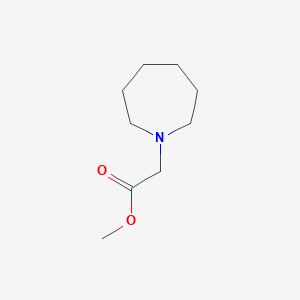
Methyl 2-(azepan-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(azepan-1-yl)acetate, with the chemical formula C9H17NO2, is an organic compound. Its IUPAC name is This compound . This compound belongs to several categories, including aliphatic cyclic structures, aliphatic heterocycles, aromatic heterocycles, and esters.
Preparation Methods
Synthetic Routes:: The synthesis of Methyl 2-(azepan-1-yl)acetate involves the reaction between azepane (a seven-membered cyclic amine) and acetic acid. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester. The synthetic route can be summarized as follows:
Azepane+Acetic Acid→Methyl 2-(azepan-1-yl)acetate
Reaction Conditions:: The reaction typically occurs under mild conditions, with the use of a suitable solvent (such as ethanol or methanol) and a weak acid catalyst (e.g., sulfuric acid). The reaction temperature is usually around room temperature.
Industrial Production:: While there isn’t extensive information on large-scale industrial production, this compound can be synthesized in laboratories or small-scale settings.
Chemical Reactions Analysis
Reactivity:: Methyl 2-(azepan-1-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved by aqueous acid or base, yielding the corresponding carboxylic acid and alcohol.
Reduction: Reduction with hydrogen and a suitable catalyst can convert the ester to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups (e.g., halogens, amines) under appropriate conditions.
Hydrolysis: Dilute acid (e.g., HCl), heat, and water.
Reduction: Hydrogen gas (H) and a metal catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles (e.g., amines, halides) and appropriate solvents.
Major Products:: The hydrolysis of this compound yields acetic acid and azepane.
Scientific Research Applications
Methyl 2-(azepan-1-yl)acetate finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Potential use in drug development due to its structural features.
Flavor and Fragrance Industry: It may contribute to specific odor profiles.
Mechanism of Action
The exact mechanism of action for Methyl 2-(azepan-1-yl)acetate remains an area of ongoing research. It likely interacts with cellular receptors or enzymes, affecting biological processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, Methyl 2-(azepan-1-yl)acetate stands out due to its unique seven-membered azepane ring. Similar compounds include other esters and cyclic amines.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-(azepan-1-yl)acetate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)8-10-6-4-2-3-5-7-10/h2-8H2,1H3 |
InChI Key |
GNUZJPUUUCAMNF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


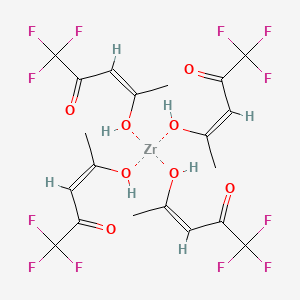
![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)





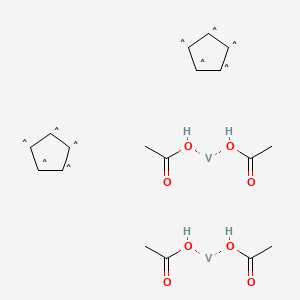

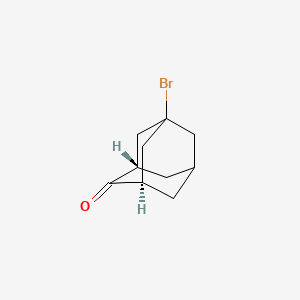
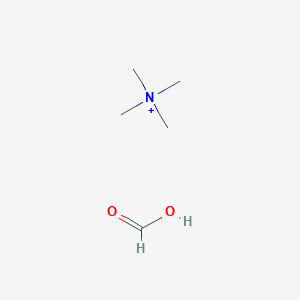


![[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12061508.png)
